molecular formula C13H15BrN2O2S B2984190 N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide CAS No. 864976-12-5

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2984190
CAS No.: 864976-12-5
M. Wt: 343.24
InChI Key: DSAKNMLUAZTALN-SQFISAMPSA-N
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Description

N-[6-Bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide is a synthetically versatile benzothiazole derivative intended for research and development applications. Benzothiazoles represent a privileged scaffold in medicinal chemistry, known for their broad spectrum of pharmacological activities. These compounds are extensively investigated as intermediates in the development of therapeutic agents, including fungicides, anti-tuberculosis drugs, anti-convulsants, anti-inflammatory agents, and anti-cancer treatments . The structure of this compound, featuring a bromo substituent and a 2-methoxyethyl side chain on the benzothiazole nucleus, makes it a valuable chemical building block. The bromine atom at the 6-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies . The 2-methoxyethyl chain on the nitrogen atom can influence the compound's solubility and overall pharmacokinetic properties. The propanamide group attached to the imine nitrogen of the thiazole ring is a common pharmacophore found in many bioactive molecules. This specific molecular architecture makes it a compound of significant interest for hit-to-lead optimization campaigns in drug discovery. Disclaimer: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-3-12(17)15-13-16(6-7-18-2)10-5-4-9(14)8-11(10)19-13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAKNMLUAZTALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following:

  • Molecular Formula : C15H19BrN2O2S
  • Molecular Weight : Approximately 371.3 g/mol
  • Key Functional Groups :
    • Bromine atom at position 6 of the benzothiazole ring
    • Methoxyethyl group at position 3
    • Amide functional group

This unique combination of substituents enhances its interaction with biological targets, which may contribute to its diverse biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has shown that derivatives of benzothiazole, including this compound, demonstrate efficacy against various bacterial and fungal strains. The mechanism of action typically involves:

  • Disruption of bacterial cell membranes
  • Inhibition of essential enzymes in microbial metabolism

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus25 µg/mL
Benzothiazole derivative AP. aeruginosa30 µg/mL
Benzothiazole derivative BC. albicans20 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms:

  • Induction of apoptosis in cancerous cells
  • Interference with DNA replication and repair processes

Table 2: Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (cervical cancer)15Apoptosis induction
Study BMCF-7 (breast cancer)12DNA replication interference
Study CA549 (lung cancer)10Cell cycle arrest

The mechanism by which this compound exerts its biological effects involves specific interactions with molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes critical for cellular metabolism or replication, inhibiting their function.
  • Receptor Modulation : It may also interact with cell surface receptors, altering signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

  • Case Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
  • Case Study on Anticancer Properties : In vitro experiments showed that treatment with this compound resulted in significant reduction in cell viability in various cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues in the Benzothiazole Family

A key analogue is N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]propanamide (e.g., derivatives 3a–3k) . These compounds share the benzothiazole-propanamide backbone but differ in substituents:

Compound Substituents Key Features
Target Compound 6-Br, 3-(2-methoxyethyl) Enhanced electrophilicity (Br), solubility (methoxyethyl)
N-(5,6-methylenedioxybenzothiazole-2-yl) propanamide 5,6-methylenedioxy Electron-donating groups; potential for improved metabolic stability

Key Differences :

  • Solubility : The 2-methoxyethyl group may confer better aqueous solubility than the methylenedioxy or arylthio groups in other derivatives.
Propanamide Derivatives with Varied Pharmacophores

N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide () provides insights into the role of propanamide substituents:

Property Target Compound N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide
Core Structure Benzothiazole-ylidene Phenyl-sulfonamido
Functional Groups Br, methoxyethyl Nitrophenyl, phenylsulfonamido
Potential Applications Enzyme inhibition, antimicrobial Coordination chemistry (e.g., metal-complex formation)

Research Findings :

  • The nitro and sulfonamido groups in the analogue enable coordination with metal ions (e.g., citrate-capped LCMO in ), whereas the target compound’s bromine and methoxyethyl groups favor organic reactivity or receptor binding.
  • Melting point data for analogues (e.g., ’s precursor vs. product) suggest that bulky substituents (e.g., bromine) increase melting points due to stronger intermolecular forces.

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